molecular formula C15H17ClN4O B12220395 2-Chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine

2-Chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine

Cat. No.: B12220395
M. Wt: 304.77 g/mol
InChI Key: JIHGMIGGKKBLJC-UHFFFAOYSA-N
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Description

2-Chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine is a heterocyclic compound that contains both pyrazine and piperazine moieties. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine typically involves the reaction of 2-chloropyrazine with 4-(4-methoxyphenyl)piperazine under specific conditions. One common method involves heating the reactants in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium carbonate in solvents like DMF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

    Nucleophilic Substitution: Products include various substituted pyrazines.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include dihydropyrazine derivatives.

Scientific Research Applications

2-Chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine
  • 2-Chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazine
  • 2-Chloro-3-[4-(4-methylphenyl)piperazin-1-yl]pyrazine

Uniqueness

2-Chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its potential interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C15H17ClN4O

Molecular Weight

304.77 g/mol

IUPAC Name

2-chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine

InChI

InChI=1S/C15H17ClN4O/c1-21-13-4-2-12(3-5-13)19-8-10-20(11-9-19)15-14(16)17-6-7-18-15/h2-7H,8-11H2,1H3

InChI Key

JIHGMIGGKKBLJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN=C3Cl

Origin of Product

United States

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